molecular formula C4H4KNO2S B1419544 Potassium [(cyanomethyl)thio]acetate CAS No. 52069-54-2

Potassium [(cyanomethyl)thio]acetate

Cat. No.: B1419544
CAS No.: 52069-54-2
M. Wt: 169.25 g/mol
InChI Key: JSXUVPOJUSIVDQ-UHFFFAOYSA-M
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Description

Potassium [(cyanomethyl)thio]acetate is a chemical compound with the molecular formula C4H4KNO2S and a molecular weight of 169.24336 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a cyanomethyl group attached to a thioacetate moiety, making it a versatile reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium [(cyanomethyl)thio]acetate can be synthesized through the reaction of potassium hydroxide with [(cyanomethyl)thio]acetic acid. The reaction typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for temperature and pH control is common to optimize reaction conditions and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Potassium [(cyanomethyl)thio]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, aryl halides.

Major Products

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Primary Amines: Resulting from reduction of the cyanomethyl group.

    Substituted Thioacetates: Produced via nucleophilic substitution.

Scientific Research Applications

Potassium [(cyanomethyl)thio]acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of potassium [(cyanomethyl)thio]acetate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The cyanomethyl group can undergo nucleophilic attack, while the thioacetate moiety can participate in electrophilic substitution. These properties make it a versatile reagent in organic synthesis, enabling the formation of diverse chemical structures .

Comparison with Similar Compounds

Similar Compounds

  • Potassium [(cyanomethyl)sulfanyl]acetate
  • Sodium [(cyanomethyl)thio]acetate
  • Ammonium [(cyanomethyl)thio]acetate

Uniqueness

Potassium [(cyanomethyl)thio]acetate is unique due to its specific combination of a cyanomethyl group and a thioacetate moiety, which imparts distinct reactivity and versatility in chemical reactions. Compared to similar compounds, it offers unique advantages in terms of stability, reactivity, and ease of handling .

Properties

IUPAC Name

potassium;2-(cyanomethylsulfanyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO2S.K/c5-1-2-8-3-4(6)7;/h2-3H2,(H,6,7);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSXUVPOJUSIVDQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)SCC(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4KNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80668248
Record name Potassium [(cyanomethyl)sulfanyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80668248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52069-54-2
Record name Potassium [(cyanomethyl)sulfanyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80668248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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